molecular formula AsGe B076424 Germanium arsenide CAS No. 12271-72-6

Germanium arsenide

货号: B076424
CAS 编号: 12271-72-6
分子量: 147.55 g/mol
InChI 键: OEOKQRBZALRLDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

Synthetic Routes and Reaction Conditions: Germanium arsenide can be synthesized through several methods. One common approach involves the reaction of germanium and arsenic in a sealed tube at high temperatures. This method can yield both germanium monoarsenide and germanium diarsenide, depending on the reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves techniques such as chemical vapor deposition and molecular beam epitaxy. These methods allow for the precise control of the compound’s composition and structure, which is crucial for its use in semiconductor applications .

化学反应分析

Oxidation Reactions

GeAs reacts with oxygen under thermal stress:

  • At 600–700°C : GeAs oxidizes to form germanium dioxide (GeO₂) and arsenic oxides (As₄O₆ or As₄O₁₀) .

    4GeAs+9O24GeO2+As4O104\text{GeAs}+9\text{O}_2\rightarrow 4\text{GeO}_2+\text{As}_4\text{O}_{10}
  • Surface oxidation : Ultrathin GeAs layers oxidize when exposed to SiO₂ during device fabrication, forming interfacial Ge/As oxides . This process is critical in semiconductor applications but reduces electrical performance.

Table 1: Oxidation Products of GeAs

ConditionPrimary ProductsSecondary ProductsSource
>600°C in airGeO₂, As₄O₁₀Trace As₄O₆
Room temperatureSurface GeO₂ layer

Reactivity with Halogens

GeAs reacts vigorously with halogens, forming trihalides of arsenic and tetrahalides of germanium:

  • With fluorine (F₂) :

    GeAs+5F2GeF4+AsF3\text{GeAs}+5\text{F}_2\rightarrow \text{GeF}_4+\text{AsF}_3
  • With chlorine (Cl₂) :

    GeAs+3Cl2GeCl4+AsCl3\text{GeAs}+3\text{Cl}_2\rightarrow \text{GeCl}_4+\text{AsCl}_3

These reactions occur at room temperature and are exothermic .

Table 2: Halogenation of GeAs

HalogenProductsReaction TemperatureYieldSource
F₂GeF₄, AsF₃25°C>90%
Cl₂GeCl₄, AsCl₃25°C85–95%

Acid and Alkali Reactivity

  • Concentrated H₂SO₄ : GeAs dissolves slowly, releasing arsenic acid (H₃AsO₄) and germanium sulfates .

  • Molten NaOH/KOH : Reacts violently to produce germanates ([GeO₃]²⁻) and arsenites ([AsO₃]³⁻) :

    GeAs+6NaOHNa2GeO3+Na3AsO3+3H2O\text{GeAs}+6\text{NaOH}\rightarrow \text{Na}_2\text{GeO}_3+\text{Na}_3\text{AsO}_3+3\text{H}_2\text{O}

Thermal Decomposition

At temperatures exceeding 800°C, GeAs decomposes into elemental germanium and arsenic vapor :

GeAsΔGe+As\text{GeAs}\xrightarrow{\Delta}\text{Ge}+\text{As}

This property is exploited in purification processes using zone refining .

Chromatographic Behavior

In methanol or ethanol-based mobile phases, GeAs dissociates, with germanate (GeO₃²⁻) adsorbing strongly to silica gel columns, while arsenate (AsO₄³⁻) elutes preferentially . This separation is critical for isolating radioisotopes like ⁷⁷As .

Table 3: Ge/As Separation Efficiency

Mobile PhaseGe Retention (%)As Elution (%)Separation FactorSource
Methanol98 ± 274 ± 1182 ± 16
HCl:Ethanol94 ± 676 ± 819 ± 8

Redox Behavior

GeAs exhibits mixed redox activity due to germanium’s +4/+2 states and arsenic’s +5/+3 states:

  • Oxidizing agents : Ge⁴⁺ and As⁵⁺ dominate in acidic conditions .

  • Reducing agents : Ge²⁺ and As³⁻ form in alkaline environments .

科学研究应用

Germanium arsenide has a wide range of scientific research applications:

作用机制

The mechanism by which germanium arsenide exerts its effects is primarily related to its electronic band structure. This compound is an indirect gap semiconductor with an electronic gap of approximately 0.8 eV. The conduction band minimum is located at the Γ point, while the valence band maximum is out of the Γ point. This unique band structure allows for efficient electron and hole transport, making it suitable for various electronic and optoelectronic applications .

相似化合物的比较

Uniqueness of this compound: this compound stands out due to its highly anisotropic crystal structure and electronic properties, which make it particularly suitable for applications requiring in-plane polarization-dependent responses. Its unique combination of physical, thermoelectric, and optical properties sets it apart from other similar compounds .

属性

CAS 编号

12271-72-6

分子式

AsGe

分子量

147.55 g/mol

IUPAC 名称

arsanylidynegermanium

InChI

InChI=1S/AsGe/c1-2

InChI 键

OEOKQRBZALRLDT-UHFFFAOYSA-N

SMILES

[Ge]#[As]

规范 SMILES

[Ge]#[As]

Key on ui other cas no.

12271-72-6

同义词

germanium arsenide

产品来源

United States

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